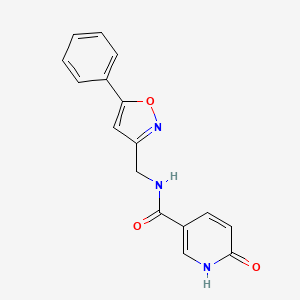
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, also known as PHT-427, is a chemical compound with potential anti-cancer properties. It belongs to the class of pyridine derivatives and has been extensively studied for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide inhibits the activity of Akt by binding to its PH domain, which is responsible for its membrane localization. This prevents Akt from phosphorylating downstream targets involved in cell survival and proliferation. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of PDK1, another protein kinase involved in Akt activation.
Biochemical and Physiological Effects:
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is its potential as an adjuvant therapy for chemotherapy. It has also been shown to selectively target cancer cells, leaving normal cells unaffected. However, its mechanism of action is complex and not fully understood, which may limit its use in certain applications. In addition, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for research on 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide. One area of interest is its potential as a therapy for specific types of cancer, such as breast and prostate cancer. In addition, further studies are needed to determine its toxicity and potential side effects. Another area of interest is the development of analogs with improved potency and selectivity. Overall, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide shows promise as a potential anti-cancer therapy, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-amino-5-phenylisoxazole with 3-acetyl-1,6-dihydropyridine-2,4-dione, followed by the addition of a carboxylic acid and an amine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propriétés
IUPAC Name |
6-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-6-12(9-17-15)16(21)18-10-13-8-14(22-19-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFBXOMPUBPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

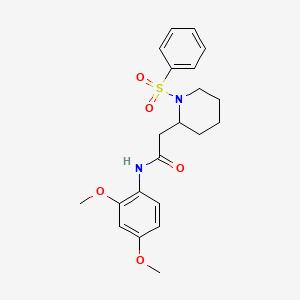
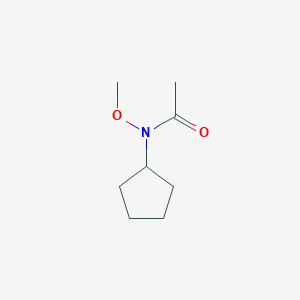
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2870836.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)
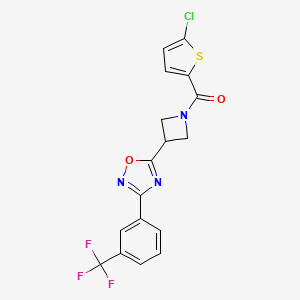
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2870848.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2870850.png)
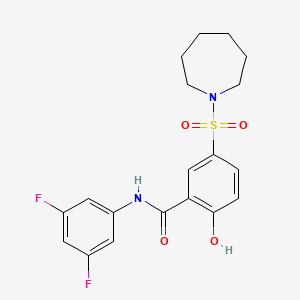
![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)